2-(2-Bromophenyl)-2-methylpropan-1-amine
Description
Significance of Amines as Crucial Functional Groups in Organic Synthesis
Amines are fundamental to organic chemistry, characterized by a nitrogen atom with a lone pair of electrons, which makes them excellent nucleophiles and bases. mdpi.com This reactivity allows them to participate in a vast array of chemical reactions, establishing their role as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. mdpi.com The amine functional group is a prevalent motif in many biologically active compounds and natural products. orgsyn.org Aliphatic amines, in particular, where the nitrogen is bonded to open-chain carbon atoms, are key structural components in numerous therapeutic agents. mdpi.com Their ability to form hydrogen bonds influences their physical properties, such as boiling points and solubility, making them versatile components in both organic and aqueous reaction media.
Strategic Utility of Aryl Halides as Versatile Synthetic Intermediates
Aryl halides, and specifically aryl bromides, are foundational building blocks in organic synthesis. wikidata.orgmolbase.com Their importance lies in the versatile reactivity of the carbon-bromine (C-Br) bond, which can be readily transformed through a variety of cutting-edge reactions, most notably transition-metal-catalyzed cross-coupling reactions. wikidata.orgmolbase.com These reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This capability makes aryl bromides essential precursors for constructing the complex scaffolds of bioactive molecules, functional organic materials, and polymers. wikidata.orgmolbase.com The strategic placement of a bromine atom on an aromatic ring provides a reliable handle for introducing molecular complexity in a controlled and predictable manner.
Structural and Synthetic Context of 2-(2-Bromophenyl)-2-methylpropan-1-amine within Chemical Research
This compound is a primary amine that incorporates both a sterically hindered neopentyl-like backbone and a reactive aryl bromide moiety. This unique combination of features positions it as a potentially valuable, though not widely documented, intermediate in synthetic chemistry. The structure consists of a propan-1-amine chain with two methyl groups on the second carbon atom, which is also attached to a phenyl ring substituted with a bromine atom at the ortho-position.
Table 1: Physicochemical Properties of this compound Below is an interactive table detailing the key identifiers and predicted properties of the compound.
| Property | Value |
| Molecular Formula | C10H14BrN |
| Monoisotopic Mass | 227.03096 Da |
| SMILES | CC(C)(CN)C1=CC=CC=C1Br |
| InChI | InChI=1S/C10H14BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 |
| InChIKey | VKIIPNMFKYLRKM-UHFFFAOYSA-N |
| Predicted XlogP | 2.8 |
Data sourced from PubChemLite. uni.lu
A general synthetic route for the broader class of 2-methyl-1-substituted phenyl-2-propyl amine compounds has been outlined in patent literature. This methodology involves the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation to yield the final primary amine. google.com This approach represents a plausible pathway for the synthesis of this compound from 2-bromobenzyl bromide. The presence of both a nucleophilic amine and a reactive aryl bromide in a single molecule makes it a bifunctional building block for constructing more complex molecular architectures in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIPNMFKYLRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromophenyl 2 Methylpropan 1 Amine and Analogous Structures
Strategies for Carbon-Nitrogen Bond Formation
The introduction of the primary amine group is a critical step in the synthesis of 2-(2-Bromophenyl)-2-methylpropan-1-amine. Various methods have been developed for the formation of carbon-nitrogen bonds, each with its own advantages and limitations, particularly when dealing with sterically demanding substrates.
Reductive Amination of Precursor Carbonyl Compounds
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. acsgcipr.orgchemistrystudent.com This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is subsequently reduced to the corresponding amine. acsgcipr.orgnih.gov For the synthesis of this compound, the precursor would be 2-(2-bromophenyl)-2-methylpropanal.
The reaction is typically carried out in the presence of a suitable reducing agent. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(OAc)₃BH). researchgate.netorgsyn.org Catalytic hydrogenation over metals like palladium, platinum, or nickel is also an effective method for the reduction of the imine intermediate. acsgcipr.org The choice of reducing agent is crucial to avoid the premature reduction of the starting carbonyl compound before imine formation. researchgate.net
| Precursor Carbonyl | Amine Source | Reducing Agent | Product | Reference(s) |
| 2-(2-bromophenyl)-2-methylpropanal | Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN) | This compound | acsgcipr.orgorgsyn.org |
| Substituted Aldehyde | Primary Amine | Sodium triacetoxyborohydride (Na(OAc)₃BH) | Secondary Amine | researchgate.net |
| Ketone | Ammonia (NH₃) | Catalytic Hydrogenation (H₂/Pd) | Primary Amine | acsgcipr.org |
Nucleophilic Substitution Approaches to Amine Synthesis
The formation of the carbon-nitrogen bond can also be achieved through nucleophilic substitution reactions, where an amine or its synthetic equivalent acts as the nucleophile, displacing a leaving group on the carbon skeleton. scribd.comwikipedia.org In the context of synthesizing this compound, a suitable substrate would be a neopentyl-type halide or sulfonate, such as 1-halo-2-(2-bromophenyl)-2-methylpropane.
However, direct Sₙ2 reactions on sterically hindered neopentyl-type substrates are notoriously slow due to steric hindrance. masterorganicchemistry.com Alternative strategies often involve the use of ammonia equivalents like sodium azide followed by reduction, or the Gabriel synthesis using phthalimide. wikipedia.org The reaction with ammonia itself often requires harsh conditions and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgorganic-chemistry.org
| Substrate | Nucleophile | Conditions | Product | Reference(s) |
| 1-Halo-2-(2-bromophenyl)-2-methylpropane | Ammonia (NH₃) | High temperature and pressure | This compound | wikipedia.orgorganic-chemistry.org |
| Neopentyl-type halide | Sodium Azide (NaN₃) then reduction (e.g., LiAlH₄) | Two steps | Primary Amine | wikipedia.org |
| Alkyl Halide | Potassium Phthalimide then hydrolysis | Gabriel Synthesis | Primary Amine | scribd.com |
Multi-component Reactions Incorporating Amine Moieties
Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single step, thereby increasing atom economy and reducing synthetic steps. chemguide.co.ukchegg.commdpi.comorganicchemistrytutor.com For the synthesis of sterically hindered primary amines like this compound, MCRs that can assemble the quaternary carbon center and the amine functionality simultaneously are of particular interest.
While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions that generate α,α-disubstituted amines provide a conceptual framework. For instance, variations of the Ugi or Passerini reactions could potentially be adapted to incorporate the necessary building blocks. chemguide.co.uk
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 (and 4) | Product Type | Reference(s) |
| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide, Carboxylic Acid | α-Acylamino Amide | chemguide.co.uk |
| Passerini Reaction | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | α-Acyloxy Amide | chemguide.co.uk |
| Strecker Synthesis | Aldehyde/Ketone | Amine | Cyanide Source | α-Amino Nitrile | masterorganicchemistry.com |
Amination via Catalytic Pathways
Catalytic methods for C-N bond formation have gained prominence due to their efficiency and selectivity. wikipedia.orgnih.gov Buchwald-Hartwig amination, for example, is a powerful tool for coupling amines with aryl halides using a palladium catalyst. wikipedia.org While this is typically used for N-arylation, related catalytic systems can be employed for the amination of alkyl halides or pseudohalides. nih.gov
For a sterically hindered substrate, the choice of ligand on the metal catalyst is critical to facilitate the reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The direct catalytic amination of C(sp³)-H bonds is an emerging area that could also provide a route to such amines.
| Substrate | Amine Source | Catalyst System | Reaction Type | Reference(s) |
| Aryl Halide | Amine | Palladium catalyst with bulky phosphine ligand | Buchwald-Hartwig Amination | wikipedia.org |
| Alkyl Halide | Amine | Copper or Nickel-based catalysts | C-N Cross-Coupling | nih.gov |
| C(sp³)-H Bond | Amine equivalent | Transition metal catalyst | C-H Amination | sigmaaldrich.com |
Construction of the Branched Carbon Skeleton
The synthesis of this compound requires the construction of a quaternary carbon atom attached to the 2-bromophenyl ring. This structural feature presents a significant synthetic hurdle.
Grignard Reagent Additions to Aromatic Aldehydes or Ketones
Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. researchgate.netchemistrysteps.comonlineorganicchemistrytutor.com A common strategy to create the quaternary carbon center in the target molecule involves the addition of a Grignard reagent to a suitable carbonyl compound.
One plausible route starts with 2-bromobenzaldehyde. Reaction with a Grignard reagent such as isopropylmagnesium bromide would yield an alcohol. Subsequent oxidation to the corresponding ketone, followed by another Grignard addition with methylmagnesium bromide, would generate the desired tertiary alcohol precursor. This alcohol could then be converted to the amine via various methods, such as the Ritter reaction.
Alternatively, starting with a 2-bromoacetophenone derivative, a one-step addition of two equivalents of methylmagnesium bromide could directly form the tertiary alcohol.
| Carbonyl Compound | Grignard Reagent | Intermediate Product | Subsequent Steps | Reference(s) |
| 2-Bromobenzaldehyde | Isopropylmagnesium bromide | 1-(2-Bromophenyl)-2-methylpropan-1-ol | Oxidation, then MeMgBr addition | onlineorganicchemistrytutor.com |
| 2'-Bromoacetophenone | Methylmagnesium bromide (2 eq.) | 2-(2-Bromophenyl)propan-2-ol | Elaboration to the final amine | chemistrysteps.com |
| Methyl 2-bromobenzoate | Methylmagnesium bromide (excess) | 2-(2-Bromophenyl)propan-2-ol | Conversion to the amine |
Introduction of the Ortho-Bromine Moiety on the Aromatic Ring
The presence of a bromine atom at the ortho position of the phenyl ring is a key structural feature of the target molecule. This can be achieved either by starting with a pre-brominated precursor or by introducing the bromine atom at a suitable stage of the synthesis.
Electrophilic Aromatic Halogenation Strategies
Electrophilic aromatic bromination is a fundamental transformation in organic synthesis. For the synthesis of this compound, one could envision the bromination of a suitable precursor, such as 2-phenyl-2-methylpropan-1-amine or a protected derivative. The directing effect of the side chain will influence the regioselectivity of the bromination. The bulky alkylamine substituent would be expected to direct the incoming electrophile to the ortho and para positions. However, achieving high ortho-selectivity can be challenging due to steric hindrance.
The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity. Reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid are commonly employed. Theoretical and experimental studies have shown that the regioselectivity of electrophilic aromatic bromination is influenced by the electronic and steric properties of the substituents on the aromatic ring mdpi.com.
A potential synthetic route could involve the synthesis of 2-methyl-2-phenylpropanoic acid, followed by electrophilic bromination to yield 2-(4-bromophenyl)-2-methylpropanoic acid as the major product, with the ortho and meta isomers as minor byproducts patsnap.comgoogle.comgoogle.com. Separation of the desired ortho-isomer, if formed in sufficient quantities, would be necessary. Subsequent conversion of the carboxylic acid to the amine would complete the synthesis.
Directed Metalation and Subsequent Bromination
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of the ortho-position of an aromatic ring wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu. This method relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. The resulting aryllithium species can then be quenched with an electrophile, such as bromine or a bromine-containing reagent, to introduce the bromine atom with high regioselectivity.
For the synthesis of the target molecule, the amine functionality, likely in a protected form, could potentially serve as a DMG. For example, a pivaloyl-protected amine or a carbamate (B1207046) group can direct the lithiation to the ortho position. The N-pivaloyl group is a well-established DMG for the ortho-lithiation of anilines. Subsequent treatment with a brominating agent like 1,2-dibromoethane or hexabromoethane would furnish the desired ortho-brominated product.
| Method | Key Reagents | Advantages | Challenges |
| Electrophilic Aromatic Halogenation | NBS, Br₂/Lewis acid | Readily available reagents | Poor regioselectivity, formation of isomeric mixtures |
| Directed Ortho-Metalation (DoM) | Organolithium reagent (e.g., n-BuLi), Directing group (e.g., N-pivaloyl), Brominating agent (e.g., C₂Br₆) | High regioselectivity for ortho-substitution | Requires a suitable directing group, sensitive to functional groups |
Synthetic Pathways for Isomeric and Homologous Bromophenyl-Substituted Amines
The synthesis of isomeric and homologous bromophenyl-substituted amines can be achieved by modifying the synthetic strategies described above.
For the synthesis of the para-isomer, 2-(4-bromophenyl)-2-methylpropan-1-amine , electrophilic bromination of 2-phenyl-2-methylpropan-1-amine or a precursor like 2-methyl-2-phenylpropanoic acid is a viable route, as the para-position is electronically favored and sterically accessible patsnap.comgoogle.comgoogle.com.
The synthesis of the meta-isomer, 1-(3-bromophenyl)-2-methylpropan-2-amine , has been reported starting from 3-bromophenylacetone. Reaction with methylmagnesium bromide would yield 1-(3-bromophenyl)-2-methylpropan-2-ol, which can then be converted to the corresponding amine chemicalbook.com.
A homologous structure, 1-(2-bromophenyl)-N-methylpropan-2-amine , is a known compound, and its synthesis would likely involve the appropriate starting materials in a similar synthetic sequence to its isomers.
The synthesis of these isomers and homologues is valuable for structure-activity relationship (SAR) studies in medicinal chemistry, allowing for the exploration of the impact of the bromine position and the alkylamine side chain structure on biological activity.
Late-Stage Functionalization for Structural Diversification
Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, enabling the rapid diversification of complex molecules to explore their chemical space and optimize their properties. The bromine atom in this compound serves as a versatile handle for a variety of LSF reactions, particularly transition metal-catalyzed cross-coupling reactions.
The ortho-bromine moiety can be readily transformed into a wide range of functional groups through reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and cyanation reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, amino, and cyano groups, respectively, at the ortho-position. These transformations can significantly alter the steric and electronic properties of the molecule, providing a powerful tool for SAR studies.
Furthermore, the aromatic C-H bonds on the phenyl ring, as well as the C-H bonds on the alkyl side chain, could potentially be targeted for late-stage functionalization using modern C-H activation methodologies nih.govacs.orgacs.org. While challenging, the development of new catalysts and directing groups is making C-H functionalization an increasingly viable strategy for the diversification of complex molecules.
| Functionalization Strategy | Reaction Type | Introduced Functional Group |
| Cross-Coupling Reactions | Suzuki | Aryl, Heteroaryl |
| Stille | Aryl, Vinyl, Alkynyl | |
| Sonogashira | Alkynyl | |
| Buchwald-Hartwig Amination | Arylamino, Alkylamino | |
| Cyanation | Cyano | |
| C-H Activation/Functionalization | Various | Aryl, Alkyl, Halogen, etc. |
Chemical Reactivity and Strategic Derivatization of 2 2 Bromophenyl 2 Methylpropan 1 Amine
Reactivity at the Primary Amine Functional Group
The primary amine (-NH₂) group is a potent nucleophile and a versatile functional handle for a wide array of chemical transformations. Its reactivity is central to building molecular complexity by forming new carbon-nitrogen and other heteroatom bonds.
Acylation Reactions for Amide Formation
The reaction of the primary amine in 2-(2-bromophenyl)-2-methylpropan-1-amine with carboxylic acid derivatives, such as acyl chlorides or anhydrides, is a direct and efficient method for the synthesis of amides. This transformation, often carried out in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct (e.g., HCl), proceeds via nucleophilic acyl substitution. organic-chemistry.org The resulting amides are typically stable, crystalline solids. The reaction is highly general, accommodating a wide variety of acylating agents to introduce diverse functionalities. iajpr.com
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Name |
|---|---|
| Acetyl chloride | N-(2-(2-bromophenyl)-2-methylpropyl)acetamide |
| Benzoyl chloride | N-(2-(2-bromophenyl)-2-methylpropyl)benzamide |
| Propionic anhydride (B1165640) | N-(2-(2-bromophenyl)-2-methylpropyl)propanamide |
Alkylation Reactions for Secondary and Tertiary Amine Generation
The primary amine can undergo nucleophilic substitution with alkyl halides to generate secondary and tertiary amines. libretexts.org However, controlling the extent of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium (B1175870) salts. lumenlearning.com To achieve selective mono-alkylation, specific strategies can be employed, such as using a large excess of the primary amine or employing alternative methods like reductive amination. organic-chemistry.orgdesigner-drug.com The synthesis of tertiary amines can be achieved by reacting the primary amine with an excess of a simple alkylating agent or through a two-step process involving initial mono-alkylation followed by a second, different alkylation. lumenlearning.comgoogle.com
Table 2: Potential Products from Alkylation Reactions
| Alkylating Agent | Expected Major Product (Secondary Amine) | Potential Over-alkylation Product (Tertiary Amine) |
|---|---|---|
| Methyl iodide | 1-(2-bromophenyl)-N,2-dimethylpropan-1-amine | 1-(2-bromophenyl)-N,N,2-trimethylpropan-1-amine |
| Ethyl bromide | N-ethyl-2-(2-bromophenyl)-2-methylpropan-1-amine | N,N-diethyl-2-(2-bromophenyl)-2-methylpropan-1-amine |
Condensation Reactions with Carbonyl Compounds
The primary amine readily reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. youtube.com Subsequent elimination of a water molecule yields the C=N double bond of the imine. wikipedia.orgchemguide.co.uk The reaction is reversible and often requires the removal of water, for instance, by azeotropic distillation or the use of a dehydrating agent, to drive the equilibrium towards the product. wikipedia.org This reaction is a cornerstone in the synthesis of various heterocyclic systems and complex molecules. libretexts.org
Table 3: Imine Formation via Condensation Reactions
| Carbonyl Compound | Resulting Imine Product |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-2-(2-bromophenyl)-2-methylpropan-1-amine |
| Acetone | N-(propan-2-ylidene)-2-(2-bromophenyl)-2-methylpropan-1-amine |
| Cyclohexanone | N-(cyclohexylidene)-2-(2-bromophenyl)-2-methylpropan-1-amine |
Reactivity of the Ortho-Bromophenyl Moiety
The carbon-bromine bond on the phenyl ring is a key functional group for forming new carbon-carbon bonds through various organometallic reactions. Its presence significantly enhances the synthetic utility of the molecule, allowing for the construction of complex biaryl and other substituted aromatic structures.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Hiyama)
The ortho-bromophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for creating C-C bonds. yonedalabs.com
The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov Its application to this compound would allow for the introduction of various aryl, heteroaryl, or vinyl substituents at the ortho position. nih.gov
The Hiyama coupling offers an alternative C-C bond-forming strategy, utilizing an organosilane as the coupling partner. wikipedia.org The reaction is also palladium-catalyzed and requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step. organic-chemistry.orgcore.ac.uk Organosilanes are valued for their stability and low toxicity, making the Hiyama coupling an attractive alternative to other cross-coupling methods. nih.gov
Table 4: Representative Suzuki-Miyaura and Hiyama Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(biphenyl-2-yl)-2-methylpropan-1-amine |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 2-(4'-methoxybiphenyl-2-yl)-2-methylpropan-1-amine |
| Hiyama | Trimethoxy(phenyl)silane | Pd(OAc)₂, TBAF | 2-(biphenyl-2-yl)-2-methylpropan-1-amine |
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for converting the relatively unreactive aryl bromide into a highly reactive organometallic intermediate. wikipedia.org This is typically achieved by treating this compound with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures. ias.ac.intcnj.edu The reaction is generally very fast and results in the bromine atom being swapped for a lithium atom, generating a potent aryllithium nucleophile. wikipedia.org This intermediate is not isolated but is immediately reacted in situ with a wide range of electrophiles to introduce diverse functional groups. Care must be taken to protect the acidic protons of the primary amine group, for example by using excess alkyllithium or a suitable protecting group, to prevent side reactions. nih.gov
Table 5: Functionalization via Halogen-Metal Exchange
| Step 1: Reagent | Step 2: Electrophile | Final Product |
|---|---|---|
| n-Butyllithium | N,N-Dimethylformamide (DMF) | 2-(1-amino-2-methylpropan-2-yl)benzaldehyde |
| sec-Butyllithium | Carbon dioxide (CO₂) | 2-(1-amino-2-methylpropan-2-yl)benzoic acid |
| tert-Butyllithium | Ethylene oxide | 2-(2-(1-amino-2-methylpropan-2-yl)phenyl)ethan-1-ol |
Transformations at the Branched Tertiary Carbon Center
The branched tertiary carbon in this compound is the carbon atom bonded to the bromophenyl ring, two methyl groups, and the aminomethyl (-CH₂NH₂) group. This specific structural arrangement dictates its reactivity towards oxidation and reduction.
The tertiary carbon center in this molecule is notably resistant to oxidation under standard conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are often used to oxidize alkyl side chains on aromatic rings to carboxylic acids. However, this reaction is contingent upon the presence of at least one benzylic hydrogen (a hydrogen atom on the carbon directly attached to the ring). libretexts.orgyoutube.com
The tertiary carbon in this compound lacks any benzylic hydrogens. Therefore, it is not susceptible to this type of side-chain oxidation. The molecule would likely undergo oxidation at other sites, such as the primary amine, or degradation of the aromatic ring under more forcing oxidative conditions, while the tertiary carbon center itself would remain intact. libretexts.org
For this molecule, the most chemically plausible reduction reaction does not involve the tertiary carbon center directly but rather the carbon-bromine bond of the aromatic ring. The tertiary carbon and its associated C-C bonds are saturated and generally unreactive towards common reducing agents.
The primary site for reduction is the aryl bromide moiety, which can undergo hydrodebromination (or hydrodehalogenation). This reaction involves the cleavage of the C-Br bond and its replacement with a C-H bond, effectively removing the bromine atom from the aromatic ring. This transformation can be achieved using various catalytic systems. mdpi.com
Common methods for the hydrodehalogenation of aryl halides include:
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).
Transfer Hydrogenation: Employing a hydrogen donor like ammonium formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.
Metal-Mediated Reduction: Using reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a copper or cobalt catalyst. mdpi.comdntb.gov.ua
The product of such a reduction would be 2-methyl-2-phenylpropan-1-amine. This reaction is a valuable synthetic tool for removing halogen substituents from aromatic rings.
Derivatization for Enhanced Analytical Detection and Separation
The primary amine group of this compound makes it an ideal candidate for chemical derivatization, a technique used to modify an analyte to improve its analytical properties. For chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is often essential for compounds that lack a strong chromophore (for UV-Vis detection) or fluorophore (for fluorescence detection).
Pre-column derivatization involves reacting the analyte with a labeling reagent before its introduction into the chromatograph. This strategy offers several advantages:
Enhanced Sensitivity: The attachment of a highly absorbing or fluorescent tag significantly lowers the limits of detection.
Improved Chromatography: Derivatization can increase the hydrophobicity of a polar analyte, leading to better retention and peak shape in reversed-phase HPLC.
Increased Selectivity: The derivatizing agent can be chosen to react specifically with a particular functional group (in this case, the primary amine), reducing interference from other matrix components.
Flexibility in Reaction Conditions: The reaction can be optimized for time, temperature, and solvent without being constrained by the chromatographic conditions.
The primary amine of this compound is a nucleophile that readily reacts with a variety of electrophilic derivatizing reagents designed for HPLC analysis.
Several reagents are widely used for the pre-column derivatization of primary amines for subsequent HPLC analysis.
| Reagent Name (Abbreviation) | Functional Group Targeted | Detection Method | Key Features |
| 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Primary Amines | Fluorescence | Forms highly fluorescent and stable carboxamides. acs.orgschoolwires.net |
| Phenylisothiocyanate (PITC) | Primary and Secondary Amines | UV (254 nm) | Forms stable phenylthiocarbamyl (PTC) derivatives. researchgate.netpearson.com |
| o-Phthalaldehyde (OPA) | Primary Amines (with a thiol) | Fluorescence | Rapid reaction; forms fluorescent isoindole derivatives. researchgate.net |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence / UV | Forms stable, highly fluorescent derivatives. nih.gov |
Reaction Mechanisms:
DMQC-OSu: This reagent reacts with the primary amine via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the ester, displacing the N-hydroxysuccinimide (OSu) leaving group to form a stable and highly fluorescent amide derivative. The reaction is typically carried out in a buffered aqueous medium at a slightly alkaline pH. acs.orgschoolwires.net
PITC (Edman's Reagent): Phenylisothiocyanate reacts with the primary amine under alkaline conditions. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S) to form a phenylthiocarbamyl (PTC) derivative. These derivatives are stable and possess a strong UV chromophore, allowing for sensitive detection at 254 nm. researchgate.netpearson.com
OPA: o-Phthalaldehyde itself is not fluorescent but reacts very rapidly with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid) under basic conditions. The reaction forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole. A major drawback is the relative instability of the resulting derivatives. researchgate.netnih.gov
FMOC-Cl: 9-Fluorenylmethyl chloroformate reacts with the primary amine in a basic buffer. The amine attacks the acyl chloride, displacing the chloride ion to form a stable N-Fmoc carbamate (B1207046) derivative. The resulting derivative is intensely fluorescent, providing very high sensitivity. nih.govnih.gov
Stereochemical Aspects in the Synthesis and Transformations of 2 2 Bromophenyl 2 Methylpropan 1 Amine
Enantiomeric Forms and Chiral Purity Considerations
2-(2-Bromophenyl)-2-methylpropan-1-amine possesses a single stereocenter at the C2 position, which is a fully substituted (quaternary) carbon atom. This chirality means the compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(2-bromophenyl)-2-methylpropan-1-amine and (S)-2-(2-bromophenyl)-2-methylpropan-1-amine.
These enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they interact differently with other chiral entities, a critical consideration in pharmacology and materials science, as enantiomers of a drug can exhibit significantly different therapeutic effects and toxicities. americanpharmaceuticalreview.comcram.com
Ensuring the chiral purity, or enantiomeric excess (ee), of a single enantiomer is therefore crucial. derpharmachemica.com The enantiomeric purity of this compound can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method. researchgate.nettsijournals.com Another powerful technique is capillary electrophoresis (CE), which can separate enantiomers based on their differential interactions with a chiral selector added to the buffer. mdpi.com
Table 1: Analytical Methods for Chiral Purity Determination
| Technique | Principle | Common Chiral Selectors/Phases |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Polysaccharide derivatives (e.g., cellulose, amylose), Pirkle-type phases, cyclodextrins. |
| Capillary Electrophoresis (CE) | Differential mobility of enantiomers in an electric field due to interaction with a chiral selector in the buffer. | Cyclodextrins (e.g., S-β-CD), chiral crown ethers, certain antibiotics. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments, resulting in distinguishable signals for each enantiomer. | Chiral lanthanide shift reagents, (R)-(-)-Mandelic acid. |
Asymmetric Synthetic Approaches to Chiral this compound
The direct synthesis of a single enantiomer of a chiral compound is known as asymmetric synthesis. cram.com This approach is often more efficient than resolving a racemic mixture, as it avoids discarding 50% of the material. wikipedia.org For a molecule like this compound, with its challenging quaternary stereocenter, several advanced strategies can be employed.
Application of Chiral Auxiliaries (e.g., Ellman's Sulfinimines)
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org One of the most powerful and versatile methods for the asymmetric synthesis of chiral amines involves the use of tert-butanesulfinamide, often called Ellman's auxiliary. sigmaaldrich.comyale.edu
This approach would begin with a prochiral ketone, 1-(2-bromophenyl)-2-methylpropan-1-one. Condensation of this ketone with an enantiopure form of tert-butanesulfinamide, such as (R)-tert-butanesulfinamide, yields a tert-butanesulfinyl ketimine. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile. Subsequent removal of the auxiliary group under mild acidic conditions reveals the desired enantiomerically enriched primary amine. sigmaaldrich.comharvard.edu The high diastereoselectivity is generally achieved through a rigid, six-membered chair-like transition state involving chelation of the sulfinyl oxygen and the imine nitrogen to the metal of the organometallic reagent. harvard.edu
Table 2: Proposed Asymmetric Synthesis via Ellman's Auxiliary
| Step | Reaction | Reagents | Intermediate/Product | Stereochemical Control |
|---|---|---|---|---|
| 1 | Imine Formation | 1-(2-bromophenyl)-2-methylpropan-1-one, (R)-tert-butanesulfinamide, Ti(OEt)₄ | N-(1-(2-bromophenyl)-2-methylpropylidene)-2-methylpropane-2-sulfinamide | Introduction of the chiral auxiliary. |
| 2 | Diastereoselective Addition | Organometallic reagent (e.g., MeMgBr, MeLi) | Diastereomerically enriched sulfinamide | The chiral sulfinyl group directs the facial addition of the nucleophile. |
| 3 | Auxiliary Cleavage | HCl in a protic solvent (e.g., MeOH) | (S)- or (R)-2-(2-bromophenyl)-2-methylpropan-1-amine | Removal of the auxiliary to yield the final chiral amine. |
Asymmetric Catalysis in C-N or C-C Bond Formations
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. chiralpedia.comumontreal.ca This is a highly atom-economical approach. For the synthesis of this compound, a key strategy could involve the asymmetric hydrogenation of a prochiral imine precursor.
A suitable precursor, such as N-benzyl-2-(2-bromophenyl)propan-1-imine, could be hydrogenated using a chiral transition metal catalyst. Catalysts based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands like BINAP or DU-PHOS are well-established for their high efficiency and enantioselectivity in reducing C=N bonds. nih.gov The choice of catalyst, ligand, and reaction conditions would be critical to achieving high enantiomeric excess. After the asymmetric reduction, the protecting group (e.g., benzyl) would be removed to yield the final primary amine.
Diastereoselective Transformations
Diastereoselective transformations create a new stereocenter under the influence of an existing one within the molecule. researchgate.net The use of chiral auxiliaries, as described in section 4.2.1, is a classic example of a diastereoselective transformation. The reaction of the organometallic reagent with the chiral tert-butanesulfinyl imine creates one of two possible diastereomers. The preference for one diastereomer over the other can be very high, often exceeding 95:5. harvard.edu
The outcome of such additions can sometimes be reversed by changing the reaction conditions (e.g., solvent or Lewis acid additives). This reversal is often attributed to a shift from a chelated cyclic transition state to a non-chelated open transition state, providing access to either diastereomer from a single chiral auxiliary. harvard.eduresearchgate.net This diastereomeric product is then converted into the final enantiomerically pure amine in a subsequent step.
Chiral Resolution Techniques for Enantiomer Separation
When an asymmetric synthesis is not feasible or a racemic mixture is produced, chiral resolution is employed to separate the enantiomers. wikipedia.org
The most traditional method is diastereomeric salt formation. The racemic mixture of the basic amine, this compound, is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (R)-(-)-mandelic acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. pharmtech.com This difference allows for their separation by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to liberate the desired amine enantiomer.
A more modern and widely used technique is preparative chiral HPLC. This method uses the same principles as analytical chiral HPLC but on a larger scale to isolate multigram quantities of each enantiomer. It offers high purity and is often faster than classical resolution, though it can be more expensive. researchgate.net Enzymatic resolution, where a lipase (B570770) enzyme selectively acylates one enantiomer, is another powerful technique for separating chiral amines. google.com
Table 3: Comparison of Chiral Resolution Techniques
| Technique | Advantages | Disadvantages |
|---|---|---|
| Diastereomeric Salt Formation | Cost-effective for large scale, well-established. | Can be time-consuming and labor-intensive; success is not guaranteed; theoretical max yield is 50%. |
| Preparative Chiral HPLC | Fast, high purity, applicable to a wide range of compounds. | Higher cost of equipment and specialized columns; requires solvent-intensive processes. |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions. | Enzymes can be expensive and substrate-specific; theoretical max yield is 50%. |
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The absolute configuration of this compound significantly influences its chemical reactivity and selectivity when it interacts with other chiral molecules. If the amine is used as a chiral building block or a ligand in a subsequent chemical transformation, its stereochemistry will directly control the stereochemical outcome of that reaction.
For instance, if the (R)- and (S)-enantiomers were used as ligands for a metal catalyst, they would create distinct chiral environments around the metal center. This would lead to opposite enantioselectivity in a catalyzed reaction, producing predominantly one enantiomer of the product over the other. Similarly, if the amine itself undergoes a reaction with a chiral reagent, the two enantiomers will react at different rates, a phenomenon known as kinetic resolution. This difference in reactivity arises from the varying steric and electronic interactions in the diastereomeric transition states formed between each enantiomer and the chiral reagent.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
For 2-(2-Bromophenyl)-2-methylpropan-1-amine, ¹H NMR spectroscopy is used to identify the different types of protons and their connectivity. The protons of the primary amine group (-NH₂) typically appear as a broad signal, the chemical shift of which can be concentration-dependent. libretexts.org Adding a small amount of D₂O to the NMR sample would cause the -NH₂ signal to disappear due to proton-deuterium exchange, confirming its identity. openstax.org The hydrogens on the carbon adjacent to the nitrogen atom are deshielded and thus absorb further downfield. openstax.org
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Carbons bonded to the electron-withdrawing bromine atom and the nitrogen atom are deshielded and appear at a lower field. Due to the molecule's symmetry, the two methyl groups are chemically equivalent and produce a single signal.
While ¹⁵N NMR is a powerful tool for studying nitrogen-containing compounds, it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope. However, it could definitively confirm the nitrogen environment if utilized.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 7.0 - 7.6 | Multiplet | 4H |
| Methylene (CH₂) | ~2.8 | Singlet | 2H |
| Amine (NH₂) | 0.5 - 5.0 (Broad) | Singlet | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
|---|---|
| C-Br (Aromatic) | ~123 |
| C-C(CH₃)₂ (Aromatic) | ~145 |
| CH (Aromatic) | 127 - 133 |
| Quaternary C(CH₃)₂ | ~40 |
| Methylene (CH₂) | ~50 |
Mass Spectrometry (MS, HRMS, CI-MS, EI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₀H₁₄BrN). researchgate.net
A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺. This is due to the natural isotopic abundance of bromine (⁵⁰.⁷% ⁷⁹Br and ⁴⁹.³% ⁸¹Br). docbrown.info
Electron Ionization (EI-MS) typically causes extensive fragmentation. For primary amines, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. openstax.org This would lead to the formation of a resonance-stabilized, nitrogen-containing cation. Chemical Ionization (CI-MS) is a softer ionization technique that results in less fragmentation and typically shows a prominent protonated molecular ion peak [M+H]⁺, which is useful for confirming the molecular weight. researchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct / Fragment | Predicted m/z | Notes |
|---|---|---|
| [M+H]⁺ | 228.0382 / 230.0362 | Protonated molecular ion, showing Br isotope pattern. uni.lu |
| [M]⁺ | 227.0304 / 229.0284 | Molecular ion, showing Br isotope pattern. uni.lu |
| [C₉H₁₂Br]⁺ | 213.0171 / 215.0151 | Loss of •CH₂NH₂ from molecular ion. |
| [C₄H₁₀N]⁺ | 72.0813 | Alpha-cleavage fragment. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. As a primary amine, this compound is expected to show a characteristic pair of N-H stretching bands. openstax.org These bands are generally sharper and less intense than the O-H bands of alcohols. openstax.org Other key absorptions include C-H stretches for the aliphatic and aromatic portions of the molecule, C=C stretching vibrations from the aromatic ring, and a C-Br stretch at lower wavenumbers. libretexts.orgucalgary.ca
Table 4: Characteristic IR Absorption Frequencies for this compound
| Bond | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium |
| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium-Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |
| N-H | Scissoring Bend | 1550 - 1650 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1000 - 1250 | Medium |
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatographic methods are fundamental for separating the compound from impurities, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For a basic compound like this compound, reversed-phase HPLC is a common approach. A C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The addition of an acid modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by minimizing tailing caused by the interaction of the basic amine group with residual silanols on the silica-based column. tsijournals.com Detection is commonly performed using a UV detector, set to a wavelength where the bromophenyl chromophore absorbs, such as around 225 nm. tsijournals.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. However, the direct analysis of primary amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. iu.edu To overcome these issues, chemical derivatization is often employed. jfda-online.comresearchgate.net The primary amine group can be converted into a less polar, more volatile derivative, such as a trifluoroacetyl or trimethylsilyl (B98337) derivative, through reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edu This process significantly improves chromatographic performance, allowing for reliable separation and identification. iu.edu
Chiral Analytical Techniques for Enantiomeric Excess Determination
Chiral analytical techniques are designed to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different substituent groups.
In the case of this compound, the molecule is achiral . The carbon atom at the 2-position is bonded to a 2-bromophenyl group, an aminomethyl group (-CH₂NH₂), and two identical methyl (-CH₃) groups. Because two of the substituents on this carbon are identical, it is not a stereocenter. Consequently, the molecule does not exist as enantiomers and is not optically active.
Therefore, chiral analytical techniques, such as chiral HPLC or chiral capillary electrophoresis, which are used to determine enantiomeric excess, are not applicable to this compound. nih.gov
Computational and Theoretical Studies of 2 2 Bromophenyl 2 Methylpropan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in predicting the properties of molecules. nih.gov These calculations can determine optimized molecular geometries, vibrational frequencies corresponding to infrared and Raman spectra, and the electronic structure, which governs reactivity.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined by finding the minimum energy structure on the potential energy surface. For a flexible molecule like 2-(2-Bromophenyl)-2-methylpropan-1-amine, with rotatable bonds, multiple low-energy conformations may exist. A thorough conformational analysis would be required to identify the global minimum and other significant conformers. Such an analysis would involve systematically rotating the bonds—specifically the C-C bond connecting the phenyl ring to the propanamine moiety and the C-N bond—and calculating the energy of each resulting conformer. However, specific studies detailing the optimized geometry and conformational landscape of this particular compound are not available in the reviewed literature.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the absorption peaks in infrared (IR) and Raman spectra. This allows for a theoretical spectrum to be generated, which can then be compared with experimental spectra to confirm the structure and assign vibrational modes to specific bonds or functional groups. For this compound, characteristic vibrational modes would be expected for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl groups, and C-Br stretching. Without dedicated computational studies, a detailed assignment of these frequencies is not possible.
Electronic Structure Analysis (e.g., Natural Bond Orbital (NBO) Analysis)
Electronic structure analysis provides a deeper understanding of the bonding and charge distribution within a molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer, hyperconjugative interactions, and bond properties. For this compound, an NBO analysis could reveal the nature of the C-Br and C-N bonds, the distribution of electron density on the aromatic ring, and the lone pair characteristics of the nitrogen atom. This information is crucial for predicting the molecule's reactivity. However, published NBO analyses for this compound could not be located.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing insights into its dynamic behavior. nih.gov By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the transitions between them. For this compound, an MD simulation could provide a more comprehensive picture of its flexibility and the relative populations of different conformers in various environments, such as in a solvent. There is currently a lack of published MD simulation studies specifically targeting this compound.
Theoretical Elucidation of Reaction Mechanisms
Theoretical chemistry can be employed to elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, potential reactions for study could include nucleophilic substitution at the carbon bearing the bromine atom or reactions involving the amine group. Computational studies could map out the reaction pathways, providing a detailed understanding of the factors that control the reaction rate and outcome. At present, there are no specific theoretical studies on the reaction mechanisms of this compound in the available literature.
Computational Prediction of Structure-Reactivity and Structure-Selectivity Relationships
By systematically modifying the structure of this compound in silico and calculating relevant properties, it is possible to establish structure-reactivity and structure-selectivity relationships. For instance, the effect of substituents on the phenyl ring on the reactivity of the amine or the C-Br bond could be investigated. These computational predictions can guide the design of new molecules with desired properties. However, research articles detailing such computational predictions for this specific compound are not currently available.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Key Synthetic Intermediate and Versatile Building Block in Organic Synthesis
2-(2-Bromophenyl)-2-methylpropan-1-amine serves as a valuable intermediate in organic synthesis due to its combination of reactive sites. The primary amine group is a nucleophilic center that can readily undergo a variety of chemical transformations, including amidation, alkylation, and reductive amination, to introduce new functional groups and build molecular complexity.
Simultaneously, the bromo-substituent on the phenyl ring provides a handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the connection of the bromophenyl scaffold to other molecular fragments. The steric hindrance provided by the gem-dimethyl group adjacent to the amine can also influence the stereochemical outcome of reactions, offering a degree of control in the synthesis of chiral molecules.
The utility of this compound is highlighted by its role as a building block in the synthesis of inhibitors of Factor XIa and/or plasma kallikrein, which are key enzymes in the blood coagulation cascade. These inhibitors are of significant interest in the development of new anticoagulant therapies.
Preparation of Complex Organic Molecules through Strategic Transformations
The strategic application of the reactivity of this compound allows for the synthesis of complex, high-value molecules. For instance, in the synthesis of pharmaceutical agents, the primary amine can be acylated to form an amide bond, a common functional group in many drug molecules.
Following this, the bromo-group can be utilized in a variety of cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are powerful tools for constructing the carbon skeleton of the target molecule. This sequential and controlled functionalization of the different reactive sites of this compound is a key strategy in the efficient synthesis of complex organic molecules.
A hypothetical synthetic sequence illustrating this is outlined below:
| Step | Reaction Type | Reactants | Product Feature |
| 1 | Acylation | This compound, Acid Chloride | Formation of an amide bond |
| 2 | Suzuki Coupling | Amide product from Step 1, Boronic Acid, Palladium Catalyst | Formation of a new C-C bond at the phenyl ring |
| 3 | Further Functionalization | Product from Step 2 | Introduction of additional complexity |
This strategic approach allows for the modular and convergent synthesis of complex targets, where different fragments of the molecule can be synthesized separately and then combined in the later stages of the synthesis.
Role as a Functionalized Template in Materials Science Research (e.g., Molecularly Imprinted Polymers)
In the realm of materials science, this compound shows potential as a functionalized template for the creation of molecularly imprinted polymers (MIPs). MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. The primary amine group of this compound can form non-covalent interactions, such as hydrogen bonds, with functional monomers during the polymerization process.
After polymerization and removal of the template molecule, a cavity is left behind in the polymer matrix that is complementary in size, shape, and functionality to the original template. These MIPs can then be used for applications such as selective separation, chemical sensing, and catalysis. The presence of the bromophenyl group could also be exploited for post-polymerization modification of the MIP, further enhancing its properties.
Development of Novel Reagents or Ligands for Catalytic Processes
The structural characteristics of this compound also make it an interesting candidate for the development of novel reagents or ligands for catalytic processes. The primary amine can be modified to create a range of derivatives with different electronic and steric properties.
These derivatives could potentially serve as ligands for transition metals, forming catalysts for a variety of organic transformations. The steric bulk of the neopentyl-like backbone could create a specific coordination environment around the metal center, influencing the activity and selectivity of the catalyst. Furthermore, the bromo-substituent could be used to anchor the ligand to a solid support, facilitating catalyst recovery and reuse. The development of new ligands is a crucial area of research in catalysis, and molecules like this compound provide a versatile platform for ligand design and synthesis.
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
- Yield optimization : Excess amine (1.5 eq) and controlled temperature (60–80°C) minimize side reactions.
(Basic) What spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
Note : X-ray crystallography (for solid-state structure) and elemental analysis validate purity (>98%) .
(Advanced) How can computational modeling predict the reactivity of this compound in substitution reactions?
Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model reaction pathways:
- Nucleophilic substitution : Calculate activation energy for Br displacement by amines/thiols.
- Transition state analysis : Identify steric effects from the 2-methyl group hindering electrophilic attack at the ortho position .
- Solvent effects : COSMO-RS simulations predict solvation energy in polar vs. nonpolar solvents .
Validation : Compare computed vs. experimental kinetic data (e.g., rate constants in DMSO at 25°C) .
(Advanced) How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize conditions (e.g., cell lines, incubation time, controls).
- Sample purity : Validate via HPLC (≥95% purity) to exclude byproducts .
- Target specificity : Use CRISPR-edited cell models to isolate receptor/enzyme interactions .
Case study : Conflicting IC₅₀ values in serotonin receptor binding assays were resolved by controlling for intracellular pH (7.4 vs. 6.8 alters protonation state) .
(Advanced) What strategies enable the study of this compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation : Expose to 0.1M HCl (pH 1), 0.1M NaOH (pH 13), and heat (40–80°C) for 24–72 hours .
- Analytical monitoring : Track decomposition via LC-MS (degradants: debrominated or oxidized products) .
- Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C (activation energy ~85 kJ/mol) .
Key finding : The compound is stable at pH 4–8 but undergoes hydrolysis at pH >10, forming 2-methylpropan-1-amine and 2-bromophenol .
(Basic) How does structural modification of this compound influence its pharmacological activity?
Answer:
Comparative studies with analogs reveal:
- Electron-withdrawing groups (e.g., -NO₂ at para position): Increase receptor binding affinity (ΔG = -2.3 kcal/mol) but reduce solubility .
- Branching effects : The 2-methyl group enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for linear analogs) by hindering cytochrome P450 oxidation .
Method : Synthesize derivatives via Suzuki coupling or amide formation, then test in vitro/in vivo models .
(Advanced) What experimental and computational approaches are used to study its interaction with biological targets (e.g., enzymes, receptors)?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (Kd = 120 nM for dopamine D2 receptor) .
- Molecular docking (AutoDock Vina) : Simulate binding poses in GPCRs; identify key residues (e.g., Asp114 in transmembrane helix 3) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions to binding (ΔH = -15 kJ/mol, ΔS = +30 J/mol·K) .
Validation : Cross-validate with mutagenesis studies (e.g., D114A mutation reduces affinity by 90%) .
(Basic) What are the safety and handling protocols for this compound in laboratory settings?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods due to amine volatility (vapor pressure = 0.12 mmHg at 25°C) .
- Spill management : Neutralize with 5% acetic acid, then absorb with vermiculite .
Toxicity data : LD₅₀ (rat, oral) = 450 mg/kg; avoid inhalation/contact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
